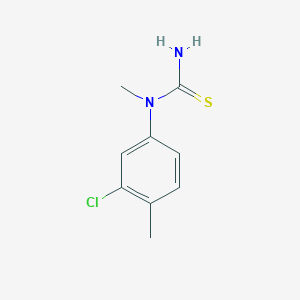
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- is an organic compound with the chemical formula C9H11ClN2S. It is a colorless to light yellow solid with a bitter taste. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It exhibits significant biological activities, such as anti-tumor and anti-viral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- typically involves the reaction of 3-chloro-4-methylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Exhibits anti-tumor and anti-viral activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: Used as an insecticide in agriculture and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and interfering with cellular processes. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(3-chloro-2-methylphenyl)-N-methyl-
- Thiourea, N-(3-chloro-4-methylphenyl)-N’-phenyl-
- Thiourea, N-(3-chloro-4-methylphenyl)-N’-methyl-
Uniqueness
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- stands out due to its unique combination of a chlorine atom and a methyl group on the phenyl ring. This structural feature contributes to its distinct biological activities and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
75050-67-8 |
|---|---|
Formule moléculaire |
C9H11ClN2S |
Poids moléculaire |
214.72 g/mol |
Nom IUPAC |
1-(3-chloro-4-methylphenyl)-1-methylthiourea |
InChI |
InChI=1S/C9H11ClN2S/c1-6-3-4-7(5-8(6)10)12(2)9(11)13/h3-5H,1-2H3,(H2,11,13) |
Clé InChI |
OTIOSGHSOYSVHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N(C)C(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)

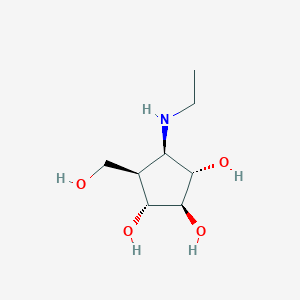
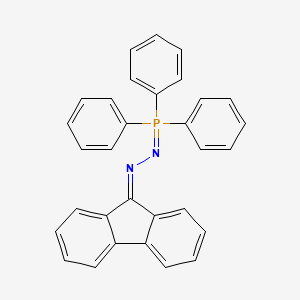

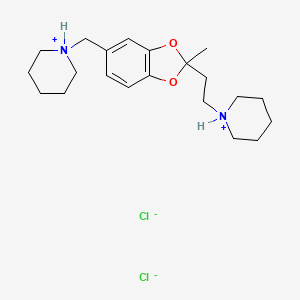
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
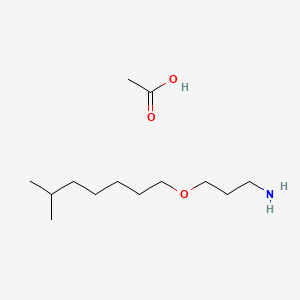


![(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13784426.png)
